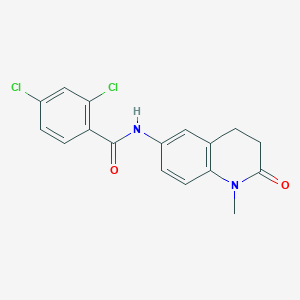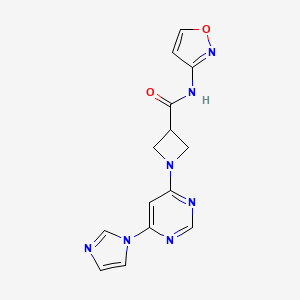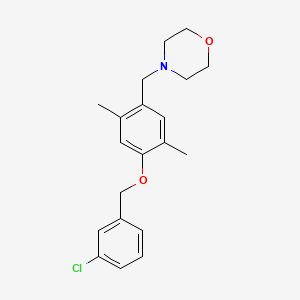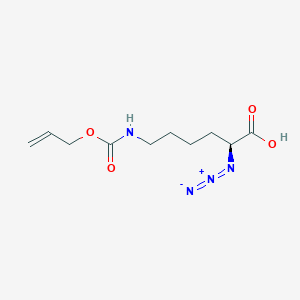![molecular formula C19H15Cl2N3O3 B2408154 2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904309-75-6](/img/structure/B2408154.png)
2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin most commonly used for inducing callus in culture and maintaining cells in the dedifferentiated state . It does not occur naturally in the environment .
Molecular Structure Analysis
The complete molecule of the title compound, C16H12Cl4N2O4, is generated by a crystallographic centre of symmetry . The twist angle between the 2,4-dichlorophenoxy ring system and the N0-acetyl-acetohydrazide group in the compound is 77.8 (1); the latter has a crystallographically imposed trans conformation .Wissenschaftliche Forschungsanwendungen
Insecticidal Activities
Diacylhydrazines, including the compound , have demonstrated insecticidal properties . These compounds can be effective in controlling pests and insects. Researchers have explored their potential as active ingredients in insecticides for agricultural and public health purposes. The compound’s structure may influence its efficacy against specific insect species.
Metal Ion Recovery
Diacylhydrazines, such as the title compound, can be employed to recover metal ions from solution . Their chelating properties allow them to form stable complexes with metal ions, facilitating their removal from contaminated water or industrial effluents. Researchers have investigated their use in environmental remediation and wastewater treatment.
Precursors for Biologically Active Heterocycles
The title compound serves as a precursor in the synthesis of biologically active heterocycles . Heterocyclic compounds play crucial roles in medicinal chemistry, as they often exhibit diverse biological activities. Researchers have utilized diacylhydrazines as building blocks to create novel heterocyclic structures with potential pharmacological applications. These derivatives may serve as leads for drug development.
Wirkmechanismus
Target of Action
Similar compounds, such as diacylhydrazines, have been reported to exhibit insecticidal activities . They can also be used to recover metal ions from solution
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that diacylhydrazines can interact with their targets to exert their effects
Biochemical Pathways
Diacylhydrazines are known to be precursors in the synthesis of biologically active heterocycles . This suggests that this compound could potentially affect the biochemical pathways involved in the synthesis of these heterocycles.
Pharmacokinetics
Similar compounds, such as 2,4-dichlorophenoxyacetic acid, are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater based on their chemical properties . They are non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
Diacylhydrazines are known to have insecticidal activities , suggesting that this compound could potentially have similar effects.
Action Environment
Similar compounds, such as 2,4-dichlorophenoxyacetic acid, are known to decompose in the presence of water and ultraviolet light to form polymeric humic acids . This suggests that environmental factors such as light and water could potentially influence the action, efficacy, and stability of this compound.
Eigenschaften
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-12-4-5-16(14(21)9-12)27-11-18(25)23-8-6-15-13(10-23)19(26)24-7-2-1-3-17(24)22-15/h1-5,7,9H,6,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXZBLQGPSVTIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)


![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2408082.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)


